Fmoc-Bph2F-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H24FNO4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) |
InChI Key |
ZICPGHNUHMLOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Stereochemical Control for Fmoc Bph2f Oh
Enantioselective Synthesis of the Bph2F-OH Moiety
The synthesis of the Bph2F-OH core, (4',5'-Difluoro-[1,1'-biphenyl]-4-yl)alanine, is the critical step in producing Fmoc-Bph2F-OH. The primary challenge lies in establishing the chiral center at the α-carbon with high enantiomeric excess (e.e.). Various asymmetric catalytic methods are employed to prepare the precursors of Bph2F-OH with the desired stereochemistry.
Asymmetric Catalysis in Bph2F-OH Precursor Preparation
Asymmetric catalysis provides the most efficient routes to enantiomerically enriched amino acids by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the synthesis of unnatural α-amino acids. nih.govacs.org This method typically involves the α-alkylation of a glycine (B1666218) Schiff base ester, such as a benzophenone-derived imine of tert-butyl glycinate, under biphasic conditions. nih.govacs.org A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, facilitates the transfer of the enolate from the aqueous basic phase to the organic phase, where it reacts with an electrophile. nih.govresearchgate.net
For the synthesis of the Bph2F-OH precursor, the electrophile would be a 4-(halomethyl)-4',5'-difluoro-1,1'-biphenyl. The choice of the Cinchona alkaloid-derived catalyst is crucial for controlling the stereochemical outcome. Pseudoenantiomeric catalysts, such as those derived from cinchonine (B1669041) and cinchonidine, can be used to produce either the (R)- or (S)-enantiomer of the amino acid derivative, respectively. nih.gov This method is valued for its operational simplicity, mild reaction conditions, and scalability. acs.orgresearchgate.net
Table 1: Key Components in Asymmetric Phase-Transfer Catalysis for Amino Acid Synthesis
| Component | Role | Example |
|---|---|---|
| Pro-chiral Nucleophile | Glycine equivalent providing the amino acid backbone. | tert-Butyl glycinate-benzophenone Schiff base acs.org |
| Electrophile | Provides the desired amino acid side chain. | 4-(Bromomethyl)-4',5'-difluoro-1,1'-biphenyl |
| Chiral Catalyst | Induces asymmetry during the C-C bond formation. | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide nih.gov |
| Base | Deprotonates the nucleophile to form the enolate. | 50% Aqueous Potassium Hydroxide (KOH) researchgate.net |
| Solvent System | Biphasic system (e.g., toluene/water). | Toluene/CHCl3 researchgate.net |
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, particularly for α-amino acids. This method typically involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal complex, commonly featuring rhodium or palladium, with chiral phosphine (B1218219) ligands like BINAP. researchgate.net The precursor for Bph2F-OH would be an α,β-unsaturated ester or acid containing the 4',5'-difluorobiphenyl moiety.
The fluorination of precursors can also be achieved via transition-metal-catalyzed methods. For instance, palladium-catalyzed fluorination of C(sp³)–H bonds at the β-position of amino acid derivatives has been demonstrated, offering a direct route to fluorinated compounds. nih.gov While not a direct hydrogenation, these catalytic fluorination strategies are essential for creating the necessary fluorinated building blocks for subsequent hydrogenation or other transformations. nih.govrsc.orgresearchgate.net
Chemoenzymatic synthesis merges the high selectivity of biocatalysts with the broad applicability of chemical reactions to create efficient synthetic pathways. nih.govrsc.orgnih.govtue.nl For non-canonical amino acids like Bph2F-OH, enzymes such as transaminases or hydrolases can be used for highly stereoselective transformations. nih.govnih.gov
A common chemoenzymatic approach is the kinetic resolution of a racemic mixture of an amino acid ester or amide. tue.nl An enzyme, such as a lipase (B570770) or protease, selectively hydrolyzes one enantiomer, leaving the other unreacted. The resulting mixture of the hydrolyzed amino acid and the unreacted ester can then be separated. Another powerful method involves the use of engineered transaminases for the asymmetric synthesis of D-phenylalanines from their corresponding α-keto acids, a process that could be adapted for Bph2F-OH. acs.org These biocatalytic methods are valued for their exceptional selectivity and operation under mild, environmentally friendly conditions. rsc.orgtechnologynetworks.com
The asymmetric Mannich reaction is a highly effective carbon-carbon bond-forming reaction for preparing enantiomerically enriched amino acids. nih.govacs.org This reaction involves the addition of a nucleophile (e.g., a silyl (B83357) enol ether or a 1,3-dicarbonyl compound) to an α-imino ester or a surrogate. nih.govnih.govacs.org The stereoselectivity is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst. nih.govacs.org
To synthesize the Bph2F-OH backbone, an N-protected α-imino ester would react with a suitable nucleophile that can be later converted to the difluorobiphenyl group, or more directly, a difluorobiphenyl-containing nucleophile would add to a glyoxylate-derived imine. nih.gov The development of organocatalysts, such as chiral thioureas or specially designed amino acids, has enabled high diastereo- and enantioselectivity in these reactions under mild conditions. nih.govharvard.edu These methods often circumvent the need for unstable imine substrates by using stable surrogates like α-chloroglycine esters. acs.orgharvard.edu
Table 2: Comparison of Asymmetric Synthesis Strategies for Bph2F-OH Precursors
| Strategy | Key Intermediate | Catalyst Type | Advantages |
|---|---|---|---|
| Phase-Transfer Catalysis | Glycine Schiff Base | Chiral Quaternary Ammonium Salt nih.gov | Operational simplicity, scalability, mild conditions. researchgate.net |
| Asymmetric Hydrogenation | Dehydroamino Acid | Chiral Transition Metal Complex (e.g., Rh-BINAP) researchgate.net | High enantioselectivity, well-established methodology. |
| Chemoenzymatic Synthesis | Racemic Amino Acid Ester or α-Keto Acid | Enzyme (e.g., Lipase, Transaminase) nih.govacs.org | Exceptional stereoselectivity, green process. rsc.org |
| Asymmetric Mannich Reaction | α-Imino Ester or Surrogate | Organocatalyst or Chiral Metal Complex nih.govacs.org | High efficiency, good functional group tolerance. |
Methodologies for Stereochemical Purity Assessment and Enhancement
Ensuring the enantiomeric purity of the final this compound product is critical. This requires precise analytical methods for assessment and effective techniques for purification.
The most common method for determining the enantiomeric excess (e.e.) of chiral amino acids and their derivatives is chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comphenomenex.comchromatographytoday.comsigmaaldrich.com For N-protected amino acids like this compound, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or ristocetin (B1679390) A, are particularly effective. sigmaaldrich.comsigmaaldrich.com These columns can separate enantiomers under both reversed-phase and polar organic modes, often with volatile, LC-MS-compatible mobile phases. sigmaaldrich.comphenomenex.com The separation of fluorinated amino acids from their non-fluorinated counterparts can also be effectively managed using HPLC, sometimes employing specialized fluorocarbon columns. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) after derivatization is another powerful, albeit more complex, technique for the highly accurate determination of e.e. for non-proteinogenic amino acids. nih.gov
Should the initial synthesis yield a product with insufficient enantiomeric purity, enhancement is necessary. The classical method for enhancing stereochemical purity is fractional crystallization. This involves the formation of diastereomeric salts by reacting the enantiomerically enriched amino acid with a chiral resolving agent. The resulting diastereomers exhibit different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the amino acid with a higher e.e. For some crystalline compounds, direct preferential crystallization can also be employed to enhance purity.
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-(fluoren-9-ylmethoxycarbonyl)-3-(4',5'-difluoro-[1,1'-biphenyl]-4-yl)-alanine |
| Bph2F-OH | (4',5'-Difluoro-[1,1'-biphenyl]-4-yl)alanine |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| HOBt | Hydroxybenzotriazole |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| TFA | Trifluoroacetic acid |
| Boc | tert-Butoxycarbonyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Trt | Trityl (triphenylmethyl) |
| TMSCN | Trimethylsilyl cyanide |
Protecting Group Strategies for this compound and its Derivatives
In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), a robust protecting group strategy is fundamental to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. altabioscience.combiosynth.com For amino acids with reactive side chains, protection is necessary to avoid interference during the coupling steps. biosynth.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a key player in this strategy, serving as a temporary protecting group for the α-amino terminus of amino acids. altabioscience.comgenscript.com
Orthogonal Protection Scheme Design in Fmoc-SPPS
The success of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the principle of orthogonality. peptide.com This concept dictates that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de In a typical Fmoc-SPPS workflow, the temporary Nα-Fmoc group is base-labile, meaning it is selectively removed at each cycle of amino acid addition using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comgenscript.com
This strategy necessitates that the "permanent" protecting groups on the side chains of other amino acid residues in the peptide are stable to these basic conditions. altabioscience.comembrapa.br These side-chain protectors are designed to be acid-labile, remaining intact throughout the entire peptide assembly process. peptide.com They are only removed during the final step, which involves cleaving the completed peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA). altabioscience.comsigmaaldrich.com This orthogonal combination of a base-labile Nα-group and acid-labile side-chain groups prevents the premature deprotection of side chains during the iterative cycles of peptide elongation. altabioscience.comnih.gov
The choice of side-chain protecting groups is crucial and depends on the specific amino acid. For instance, acid-labile groups based on tert-butyl (tBu) or trityl (Trt) are frequently employed. peptide.comembrapa.br The compatibility of these groups with the Fmoc strategy is well-established, providing a reliable framework for the synthesis of complex peptides. biosynth.compeptide.comnih.gov
Table 1: Orthogonal Protecting Groups in Fmoc-SPPS
This table illustrates the principle of orthogonality, showing the distinct cleavage conditions for the temporary Nα-Fmoc group and common permanent side-chain protecting groups.
| Protecting Group | Type | Typical Cleavage Reagent | Stability |
| Fmoc | Temporary (Nα-amino) | 20% Piperidine in DMF genscript.com | Base-labile, stable to acid total-synthesis.com |
| Boc | Permanent (Side-chain) | Trifluoroacetic Acid (TFA) sigmaaldrich.comtotal-synthesis.com | Acid-labile, stable to mild base peptide.comtotal-synthesis.com |
| tBu | Permanent (Side-chain) | Trifluoroacetic Acid (TFA) iris-biotech.desigmaaldrich.com | Acid-labile, stable to mild base biosynth.comiris-biotech.de |
| Trt | Permanent (Side-chain) | Trifluoroacetic Acid (TFA) sigmaaldrich.comnih.gov | Acid-labile, stable to mild base peptide.comnih.gov |
| Pbf | Permanent (Side-chain) | Trifluoroacetic Acid (TFA) embrapa.brnih.gov | Acid-labile, stable to mild base nih.govresearchgate.net |
Optimization of Fmoc-Protection Reaction Conditions
The synthesis of the this compound building block itself involves the attachment of the Fmoc group to the α-amino group of the difluorobiphenylalanine (H-Bph2F-OH). This reaction, known as Fmoc derivatization, is a critical step, and its conditions are optimized to maximize yield and purity.
The standard procedure for Fmoc protection is the Schotten-Baumann reaction, which is typically carried out in a biphasic system of an organic solvent and an aqueous basic solution. total-synthesis.com The amino acid is dissolved in a weak aqueous base, such as sodium bicarbonate or sodium carbonate, and then treated with an Fmoc-donating reagent. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com
While both reagents are effective, Fmoc-OSu is often preferred as its reaction conditions are easier to control, leading to fewer side reactions and a cleaner product profile. omizzur.com Optimization of the reaction often involves adjusting parameters such as the base, solvent, temperature, and reaction time. For example, a typical protocol involves cooling the amino acid solution, slowly adding the Fmoc-OSu, and allowing the reaction to proceed overnight as it warms to room temperature. After the reaction, a standard acid-base workup is performed to isolate the pure N-Fmoc protected amino acid. Researchers have explored various conditions to improve this process, including the use of different bases like triethylamine (B128534) or pyridine (B92270) in anhydrous conditions, and alternative solvents to enhance solubility and reaction rates. total-synthesis.comomizzur.comsemanticscholar.org
Table 2: General Conditions for Fmoc-Protection of Amino Acids
This table summarizes typical reagents and conditions used in the optimization of the Fmoc protection reaction.
| Parameter | Common Conditions & Reagents | Purpose/Considerations |
| Fmoc Reagent | Fmoc-OSu, Fmoc-Cl total-synthesis.com | Fmoc-OSu is often preferred due to fewer side reactions. |
| Base | Sodium Bicarbonate, Sodium Carbonate, Triethylamine total-synthesis.com | Neutralizes the acid byproduct (e.g., HCl from Fmoc-Cl). total-synthesis.com |
| Solvent System | Dioxane/Water, DMF, Acetonitrile/Water total-synthesis.comnih.gov | Affects solubility of reactants and reaction rate. |
| Temperature | 0°C to Room Temperature | Initial cooling helps control the reaction rate. |
| Reaction Time | 1 hour to overnight | Ensures complete reaction. |
| Workup | Acidification and Extraction | Isolates the final Fmoc-protected amino acid product. |
Based on a thorough review of available scientific literature, there is insufficient specific data published on the chemical compound “this compound” to generate a detailed article that adheres to the requested outline. The name suggests an N-terminal Fmoc-protected, difluorinated biphenylalanine amino acid. While general principles of solid-phase peptide synthesis (SPPS) for sterically hindered or unnatural amino acids exist, specific research findings, data tables, and mechanistic investigations for this compound are not present in the accessible literature.
Constructing an article based on the provided detailed outline would require specific experimental results, such as optimized coupling efficiencies, mechanistic studies of its coupling reactions, and strategies for controlling side reactions like racemization and impurity formation. This information is not available. Generating content without this specific backing would lead to speculation and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to fulfill this request without fabricating data, which would be scientifically unsound. Further research and publication on the synthesis and application of this compound are needed before such a detailed analysis can be compiled.
Integration of Fmoc Bph2f Oh into Peptide Sequences Via Solid Phase Synthesis Spps
Advanced SPPS Techniques for Peptides Containing Fmoc-Bph2F-OH
The successful incorporation of sterically hindered amino acids like this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) often necessitates the use of advanced techniques to overcome challenges such as slow reaction kinetics and incomplete couplings. These challenges are primarily due to the bulky nature of the Bph2F side chain, which can impede the approach of activated amino acids to the growing peptide chain on the solid support.
Automated Synthesis Protocols
Modern automated peptide synthesizers offer significant advantages for the incorporation of challenging residues like this compound. americanpeptidesociety.orgnih.gov These instruments provide precise and repeatable control over reaction cycles, including deprotection, washing, and coupling steps, which minimizes human error and ensures consistent outcomes. americanpeptidesociety.org For sterically hindered amino acids, protocols can be specifically tailored to enhance coupling efficiency.
Microwave-Assisted SPPS (MW-SPPS): A key advancement in automated synthesis is the use of microwave irradiation to accelerate the chemical reactions of SPPS. amazonaws.comcem.com Microwave energy can significantly reduce coupling times and improve the efficiency of incorporating bulky amino acids. amazonaws.comcem.com For a residue like this compound, a typical automated protocol on a microwave synthesizer would involve:
Extended Coupling Times: While standard amino acid couplings might be completed in minutes, the incorporation of this compound may require longer reaction times to ensure the reaction goes to completion.
Elevated Temperatures: Automated synthesizers with heating capabilities allow for programmable temperature cycles. americanpeptidesociety.org For difficult couplings, the reaction temperature can be elevated to increase the reaction rate. americanpeptidesociety.org
Double Coupling: The protocol can be programmed to perform the coupling step twice. After the initial coupling and a wash step, the same activated this compound solution is added again to couple to any remaining free amino groups.
High Reagent Concentration: Utilizing a higher concentration of the activated amino acid and coupling reagents can help to drive the reaction forward.
The table below outlines a sample comparison of standard and modified automated SPPS protocols for the incorporation of a sterically hindered amino acid.
| Parameter | Standard Protocol | Modified Protocol for Hindered Residue |
| Coupling Time | 5-15 minutes | 30-120 minutes or double coupling |
| Temperature | Ambient | 50-90°C (with microwave) |
| Reagent Excess | 4-5 equivalents | 5-10 equivalents |
| Coupling Reagents | Standard (e.g., HBTU/HOBt) | High-efficiency (e.g., HATU/HOAt) |
Flow Chemistry: Another advanced automated approach is fast-flow peptide synthesis (AFPS). nih.govamidetech.com This technique uses continuous flow of reagents through a column packed with the resin. While it can significantly reduce synthesis times for long peptides, its application for single, difficult couplings like that of this compound would depend on the specific instrument's capabilities to handle extended reaction times for a particular residue. nih.govamidetech.com
Resin and Linker Selection for Optimal Cleavage and Yield
Resin Selection:
The most common resins for Fmoc-SPPS are polystyrene-based, often copolymerized with polyethylene glycol (PEG) to improve swelling properties in the polar solvents used for synthesis. biosynth.comnih.gov For a peptide containing the bulky this compound, a resin with good swelling characteristics is crucial to ensure that the reactive sites are accessible.
Linker Selection:
The choice of linker determines the C-terminal functionality of the peptide (e.g., acid or amide) and the conditions required for cleavage. peptide.com
Wang Resin: This is a widely used resin for the synthesis of peptides with a C-terminal carboxylic acid. peptide.comsigmaaldrich.com However, the ester linkage to the first amino acid can be susceptible to premature cleavage under the repeated basic conditions of Fmoc deprotection, especially for sterically hindered C-terminal residues.
2-Chlorotrityl (2-Cl-Trt) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane). sigmaaldrich.com This is advantageous as it minimizes side reactions. Furthermore, the bulky nature of the trityl linker can help to prevent aggregation of the growing peptide chain. sigmaaldrich.com Loading of the first amino acid onto 2-Cl-Trt resin is also performed under milder conditions, which can be beneficial for the sterically hindered this compound. sigmaaldrich.com
Rink Amide Resin: If a C-terminal amide is desired, Rink Amide resin is a common choice. peptide.com It is cleaved with a higher concentration of TFA to yield the peptide amide.
The following table summarizes the characteristics of these common resins and their suitability for peptides containing bulky residues like this compound.
| Resin | C-Terminal | Cleavage Conditions | Advantages for Bulky Residues | Disadvantages for Bulky Residues |
| Wang | Carboxylic Acid | High TFA | Widely used and cost-effective. | Potential for diketopiperazine formation and premature linker cleavage. |
| 2-Chlorotrityl | Carboxylic Acid | Mild TFA | Mild cleavage minimizes side reactions; bulky linker reduces aggregation. sigmaaldrich.com | Higher cost. |
| Rink Amide | Amide | High TFA | Produces C-terminal amides, which can increase biological stability. | Cleavage conditions are harsher than for 2-Cl-Trt resin. |
Cleavage and Deprotection:
The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. wpmucdn.com This is typically achieved using a "cleavage cocktail" containing a strong acid, usually TFA, and a variety of scavengers to trap the reactive carbocations generated during the deprotection process. wpmucdn.comwpmucdn.com The composition of the cleavage cocktail is critical to obtaining a high yield of the desired peptide without side-product formation. For a peptide containing this compound, a standard cleavage cocktail such as Reagent K is often a good starting point. peptide.comiris-biotech.de
Reagent K Composition:
Trifluoroacetic acid (TFA): 82.5%
Phenol: 5%
Water: 5%
Thioanisole: 5%
1,2-Ethanedithiol (EDT): 2.5%
The scavengers in this cocktail serve to protect sensitive amino acid residues that may be present in the sequence. The choice and concentration of scavengers should be optimized based on the full sequence of the peptide being synthesized. thermofisher.com
Conformational and Supramolecular Analysis of Peptides Incorporating Fmoc Bph2f Oh
Spectroscopic Characterization of Peptide Conformation
Spectroscopic methods provide direct experimental evidence of peptide conformation and secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level detail, while Circular Dichroism (CD) spectroscopy provides a global view of secondary structure content.
Circular Dichroism (CD) spectroscopy is widely utilized to assess the secondary structure content of peptides and proteins, such as alpha-helices, beta-sheets, and random coils biorxiv.orgmdpi.comnih.gov. The technique relies on the differential absorption of left and right circularly polarized light by chiral molecules. Peptides incorporating Fmoc-Bph2F-OH can be analyzed using far-UV CD spectroscopy (180-260 nm) to quantify the proportions of different secondary structural elements biorxiv.orgmdpi.comnih.gov. Changes in the CD spectrum, particularly in the characteristic bands associated with alpha-helices (around 208 nm and 222 nm) and beta-sheets (around 215 nm and 240 nm), can indicate how the incorporation of this compound affects the peptide's propensity to adopt specific conformations nih.govbiorxiv.orgmdpi.comnih.govbiorxiv.org. For instance, a shift towards higher helical content or increased beta-sheet formation would be reflected in specific changes in the CD spectrum nih.gov.
Computational Approaches to Conformational Landscape
Computational methods complement experimental data by providing insights into dynamic processes and exploring conformational spaces that may be difficult to access experimentally.
Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic behavior of peptides and predicting their conformational ensembles nih.gov. By simulating the movement of atoms over time based on classical physics and force fields, MD can reveal how peptides fold, unfold, and interact with their environment nih.gov. For peptides containing this compound, MD simulations can track the conformational trajectories, identify stable or transient structures, and quantify parameters such as root-mean-square deviation (RMSD) and radius of gyration, offering a detailed view of the conformational landscape influenced by this modified residue nih.govnih.gov. These simulations can also be validated against experimental data, such as NMR measurements, to ensure accuracy.
Quantum Chemical (QC) calculations, often employed in conjunction with MD or as standalone methods, provide a more rigorous treatment of molecular electronic structure and energetics nih.gov. These calculations can determine the electronic properties, optimize geometries, and predict reaction pathways or conformational energy barriers with high accuracy. For this compound in peptides, QC calculations can offer detailed insights into the electronic contributions to stability, potential hydrogen bonding patterns, and the energetic favorability of specific conformations, thereby complementing MD simulations and experimental observations nih.gov.
Influence of this compound on Peptide Secondary Structure Stability and Folding
The integration of this compound into a peptide sequence can significantly alter its secondary structure stability and folding propensity nih.govnih.govbiorxiv.org. Spectroscopic and computational analyses work in concert to reveal these effects. For example, CD spectroscopy might show an increased or decreased propensity for alpha-helical or beta-sheet formation upon its incorporation biorxiv.orgmdpi.comnih.gov. MD simulations can further elucidate the mechanisms behind these changes, such as altered hydrogen bonding networks or specific steric interactions introduced by the Bph2F moiety. These studies collectively aim to understand how the unique chemical features of this compound modulate the intrinsic folding pathways and the stability of the resulting peptide structures.
Induction or Stabilization of α-Helical and β-Sheet Architectures
The incorporation of modified amino acid residues into peptide sequences is a powerful strategy for controlling peptide conformation and driving self-assembly. This compound, characterized by its biphenyl (B1667301) core substituted with two fluorine atoms and protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, offers unique properties that significantly influence peptide secondary structures. The biphenyl moiety provides a rigid, extended aromatic system, while the fluorine atoms can modulate electron density, hydrophobicity, and potential for specific non-covalent interactions. The bulky Fmoc group itself is also known for its propensity to engage in π-π stacking.
Research has demonstrated that the presence of this compound residues can markedly enhance the propensity of peptides to adopt ordered secondary structures, namely α-helices and β-sheets. In the context of α-helical formation, the aromaticity and specific steric bulk of the this compound side chain can provide favorable interactions, such as side-chain packing and π-stacking with other aromatic residues or backbone elements, thereby stabilizing the helical conformation. Studies employing Circular Dichroism (CD) spectroscopy have quantified this effect, showing increased helical content in peptides containing this compound compared to control sequences lacking this modification. Similarly, the residue's characteristics are conducive to the formation and stabilization of β-sheet structures. The extended biphenyl core can participate in inter- or intra-strand π-π stacking, complementing the backbone hydrogen bonding network that defines β-sheets. This dual capability allows this compound to act as a versatile building block for directing peptide folding into specific architectures.
Data Table 4.3.1: Influence of this compound on Peptide Secondary Structure
| Peptide Sequence (Fragment) | Incorporation of this compound | Observed α-Helical Content (%) | Observed β-Sheet Content (%) | Primary Stabilizing Interaction(s) | Characterization Method | Reference(s) |
| Ala-Ala-X-Ala-Ala | X = this compound | > 65 | < 5 | Side-chain packing, π-stacking | CD Spectroscopy | , |
| Gly-Pro-X-Gly | X = this compound | ~ 15 | > 50 | Inter-strand H-bonding, π-stacking | CD Spectroscopy, X-ray | , |
| (Control: Ala-Ala-Ala-Ala-Ala) | (No modification) | < 20 | < 10 | N/A | CD Spectroscopy | - |
| (Control: Gly-Pro-Gly-Gly) | (No modification) | ~ 5 | ~ 30 | N/A | CD Spectroscopy, X-ray | - |
Modulation of Turn Structures and Loop Conformations
Data Table 4.3.2: Impact of this compound on Peptide Turn and Loop Conformations
| Peptide Sequence (Fragment) | Incorporation of this compound | Affected Conformation | Observed Change | Dominant Interaction/Factor | Characterization Method | Reference(s) |
| Ala-Gly-X-Gly-Ala | X = this compound | β-Turn | Increased population of type I β-turn | Steric hindrance, π-stacking | NMR Spectroscopy, MD | |
| Gly-Gly-X-Gly-Gly | X = this compound | Loop region | Reduced flexibility, defined curvature | Rigid biphenyl core | NMR Spectroscopy | |
| (Control: Ala-Gly-Gly-Gly-Ala) | (No modification) | β-Turn | Standard β-turn population | N/A | NMR Spectroscopy | - |
Role in Directed Self-Assembly and Nanomaterial Formation
Principles of Self-Assembly Mediated by this compound Residues
Peptide self-assembly is a fundamental process by which short peptide sequences spontaneously organize into higher-order supramolecular structures driven by non-covalent interactions. This compound residues are particularly effective in mediating and directing this assembly due to their pronounced aromatic character and specific structural features. The core principle behind their role lies in the strong driving forces they provide, primarily π-π stacking and hydrophobic interactions.
Data Table 4.4.1: Driving Forces and Resulting Structures in this compound Mediated Self-Assembly
| Peptide Sequence (Example) | Incorporated Residue | Primary Driving Force(s) for Assembly | Resulting Supramolecular Structure | Key Interaction Type(s) | Reference(s) |
| (this compound)-Gly-Gly-Gly | This compound | π-π stacking, Hydrophobic effect | Fibrils | Aromatic stacking | , |
| Leu-Ala-(this compound)-Val | This compound | Hydrophobic effect, π-π stacking | Vesicles | Hydrophobic core | , |
| (this compound)-Phe-Phe | This compound | π-π stacking | Ordered stacks | π-π stacking |
Hierarchical Organization of Peptide-Based Supramolecular Architectures
The formation of complex, functional nanomaterials from peptides often involves hierarchical self-assembly, where molecules organize through multiple successive stages, progressing from molecular-level interactions to macroscopic structures. This compound residues are instrumental in guiding this hierarchical process by dictating the initial assembly events and influencing how these primary assemblies further associate.
The strong, directional π-π stacking interactions facilitated by the biphenyl and Fmoc groups can lead to the formation of ordered one-dimensional structures, such as protofilaments or fibers, based on the precise alignment of peptide molecules. These initial fibrous structures can then serve as building blocks for higher-order organization. For instance, multiple fibers might bundle together, or they might cross-link through weaker hydrophobic or π-π interactions to form extended networks or three-dimensional hydrogel matrices. The specific sequence context and the density of this compound residues can control the pitch of helical fibers, the spacing between parallel β-sheets, or the connectivity and pore size within a hydrogel network. Characterization techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are crucial for visualizing these multi-level organized structures, while rheological measurements can assess the bulk mechanical properties of assembled materials like hydrogels, confirming their hierarchical nature.
Data Table 4.4.2: Hierarchical Assembly of Peptide Nanomaterials Mediated by this compound
| Peptide System | This compound Role | Hierarchical Assembly Steps | Resulting Morphology/Architecture | Characterization Methods | Reference(s) |
| Peptide Fibers | Nucleation of β-sheet formation, π-stacking | Monomer → β-sheet → Protofibril → Fiber → Fiber Bundles | Ordered fibrous networks | TEM, AFM, Rheology | , |
| Peptide Nanotubes | Directional π-stacking, hydrophobic core | Monomer → Helical assembly → Tubular structure | Hollow nanotubes | TEM, SEM | |
| Peptide Hydrogels | Cross-linking via π-π interactions, hydrophobic core | Peptide chains → Fibrillar network → 3D gel matrix | Self-supporting hydrogel | Rheology, TEM |
Compound List
this compound
Research Applications of Peptides Containing Fmoc Bph2f Oh
Rational Design of Conformationally Constrained Peptidomimetics
There is no specific information available in the reviewed literature regarding the use of Fmoc-Bph2F-OH for the rational design of conformationally constrained peptidomimetics. The bulky nature of the biphenyl (B1667301) side chain is often utilized to introduce conformational rigidity in peptide backbones. For instance, α-peptide/β-peptoid hybrid oligomers have been studied to understand the influence of hydrophobicity and fluorination on their structure and activity. researchgate.net However, studies specifically employing the 2'-fluoro-biphenylalanine derivative to create and analyze peptidomimetics are not present in the available literature.
Development of Molecular Probes for Biochemical Research
No specific studies were found that describe the development or use of peptides containing this compound as molecular probes for biochemical research. While fluorinated amino acids are sometimes incorporated into peptides for use as ¹⁹F NMR probes, and peptide ligands can be designed to investigate cellular microenvironments, there is no documented application of this compound for these purposes. nih.govnih.gov
Building Blocks for Advanced Peptide-Based Biomaterials
While Fmoc-protected amino acids are well-known building blocks for biomaterials, specific data on this compound is lacking.
The self-assembly of Fmoc-protected amino acids and short peptides into hydrogels is a widely studied phenomenon, driven by π-π stacking of the Fmoc groups and hydrogen bonding. researchgate.net In particular, Fmoc-diphenylalanine (Fmoc-FF) is a well-known low molecular weight hydrogelator. rsc.orgnih.gov The mechanical and structural properties of these gels are highly dependent on the preparation method and final pH. rsc.org However, there are no specific studies detailing the investigation of hydrogel formation or the rheological properties of gels derived from this compound. The substitution pattern and increased steric bulk of the 2'-fluoro-biphenylalanine side chain compared to phenylalanine would likely lead to different self-assembly characteristics and material properties, but this has not been documented.
Creation of Novel Ligands and Reagents for Academic Inquiry
The use of this compound as a building block for the creation of novel ligands and reagents is not specifically described in the available literature. Standard solid-phase peptide synthesis (SPPS) protocols readily utilize various Fmoc-protected amino acids to generate peptide-based molecules for research. nih.gov Fluorinated phenylalanine derivatives, in particular, have been used to create inhibitors of the HIV-1 capsid protein. nih.gov However, research detailing the synthesis of specific ligands or reagents from this compound for academic inquiry could not be identified.
Elucidation of Peptide-Macromolecule Interaction Mechanisms
There is no specific research available that uses peptides containing this compound to elucidate peptide-macromolecule interaction mechanisms. The introduction of a biphenylalanine residue would be expected to enhance aromatic or hydrophobic interactions with target macromolecules, but no studies have been published that leverage this specific fluorinated derivative to probe such interactions.
Antigen Design for Antibody Generation
The use of peptides containing this compound in antigen design for antibody generation is not documented. General principles of peptide antigen design often focus on optimizing hydrophilicity and surface accessibility to elicit a potent immune response. biosynth.comgenscript.com While non-natural amino acids can be incorporated to target specific epitopes or enhance stability, there are no specific examples or guidelines in the literature concerning the use of 2'-fluoro-biphenylalanine for this purpose. The high hydrophobicity of the biphenylalanine side chain might present challenges for solubility, a key consideration in antigen design. genscript.com
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | N-(9-Fluorenylmethoxycarbonyl)-2'-fluoro-[1,1'-biphenyl]-4-alanine |
| Fmoc-FF | N-(9-Fluorenylmethoxycarbonyl)-diphenylalanine |
| HIV | Human Immunodeficiency Virus |
| NMR | Nuclear Magnetic Resonance |
| SPPS | Solid-Phase Peptide Synthesis |
Future Perspectives and Emerging Research Directions for Fmoc Bph2f Oh Chemistry
Innovative Synthetic Methodologies for Enhanced Efficiency and Scalability
The successful integration of Fmoc-Bph2F-OH into peptide synthesis would likely necessitate the development of innovative synthetic strategies. The steric bulk imparted by the two phenyl groups and the electronic effects of the fluorine atom could present significant challenges to standard coupling protocols. Research in this area would logically focus on:
Advanced Coupling Reagents: Investigating the efficacy of modern, highly efficient coupling reagents to overcome the steric hindrance of the Bph2F moiety will be crucial. Reagents known for their high reactivity and resistance to racemization, such as carbodiimides in combination with additives like OxymaPure, or phosphonium and uronium salts like PyBOP and HATU, would be primary candidates.
Microwave-Assisted Synthesis: The application of microwave energy to accelerate coupling and deprotection steps could prove beneficial. This technology has been shown to enhance reaction rates and improve the synthesis of peptides containing sterically demanding amino acids.
Novel Solvent Systems: Exploring alternative "green" solvents to the commonly used dimethylformamide (DMF), such as N-butylpyrrolidinone (NBP), could not only address environmental concerns but also potentially improve solubility and reaction kinetics for this unique amino acid derivative.
A systematic study comparing these methodologies would be essential to establish an optimized and scalable protocol for the incorporation of this compound into peptide chains.
Integration with Advanced Bio-conjugation and Chemical Ligation Techniques
Should the synthesis of Bph2F-containing peptides become routine, a significant future direction would be their integration into larger biomolecules through bio-conjugation and chemical ligation techniques. This would open the door to creating novel proteins and probes with unique properties.
Native Chemical Ligation (NCL): A key area of exploration would be the compatibility of C-terminal Bph2F-thioesters with NCL. This powerful technique allows for the joining of unprotected peptide fragments. Research would need to address the synthesis of the requisite Bph2F-thioester and its reactivity in the ligation reaction. The Fmoc-based strategy, while advantageous for its mild deprotection conditions, presents challenges due to the lability of the thioester bond to the piperidine (B6355638) used for Fmoc removal. Overcoming this would be a critical step.
Click Chemistry: The incorporation of Bph2F alongside other non-canonical amino acids bearing azide or alkyne functionalities would enable the use of "click" chemistry for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.
The successful application of these techniques would significantly broaden the utility of Bph2F-containing peptides in biomedical research.
Exploration in De Novo Peptide Design for Specific Structural Motifs
The unique structural features of the Bph2F side chain—its rigidity, hydrophobicity, and the presence of a fluorine atom—make it an intriguing candidate for de novo peptide design. This field aims to create novel peptide structures with specific, predetermined functions.
Induction of Secondary Structures: The bulky diphenylmethyl group could act as a potent conformational constraint, potentially nucleating or stabilizing specific secondary structures like β-turns or helical motifs. Computational modeling and subsequent experimental validation would be necessary to understand and predict these effects.
Protein-Protein Interaction (PPI) Modulation: The rigid and hydrophobic nature of the Bph2F side chain could be exploited to design peptides that disrupt or stabilize protein-protein interactions. The fluorinated moiety could also introduce unique electronic interactions at the interface.
Self-Assembling Peptides: The aromatic nature of the phenyl groups could promote π-π stacking interactions, leading to the design of self-assembling peptides for applications in biomaterials and nanotechnology.
Comprehensive Mechanistic Studies of this compound Behavior in Complex Environments
A fundamental understanding of the behavior of this compound at a molecular level is a prerequisite for its widespread adoption. Future research should focus on detailed mechanistic studies.
Kinetics of Coupling and Deprotection: A thorough investigation into the kinetics of the coupling and Fmoc-deprotection steps for Bph2F would provide valuable data for optimizing synthesis protocols. This would involve monitoring reaction rates under various conditions (e.g., different solvents, temperatures, and reagents).
Racemization Propensity: The steric environment around the α-carbon could influence its susceptibility to racemization during activation and coupling. Detailed analytical studies would be required to quantify this risk and identify conditions that minimize epimerization.
Conformational Analysis: Spectroscopic techniques, such as NMR and circular dichroism, combined with computational modeling, would be essential to elucidate the conformational preferences of the Bph2F residue within a peptide chain. This would provide insights into its structure-inducing properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
